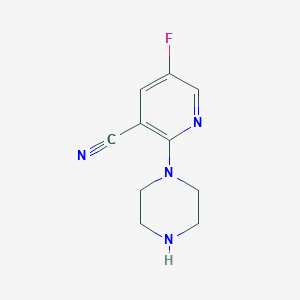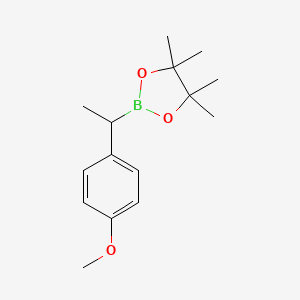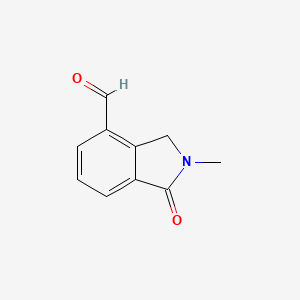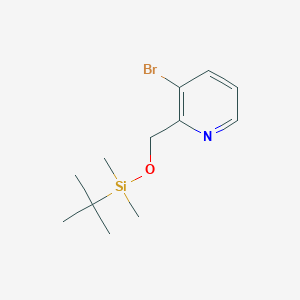
3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a bromine atom, a pyridine ring, and a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and ability to introduce functional groups into molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the reaction of 3-bromopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines
- Oxidized derivatives with additional functional groups
- Reduced pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: The compound’s derivatives have potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The tert-butyldimethylsilyl group protects the hydroxyl group, allowing selective reactions at the bromine site. The compound can form covalent bonds with target molecules, modifying their structure and function .
Comparación Con Compuestos Similares
- 3-Bromopropoxy-tert-butyldimethylsilane
- tert-Butyldimethylsilyloxyacetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness: 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to its combination of a pyridine ring and a tert-butyldimethylsilyl group. This combination provides both reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H20BrNOSi |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(3-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-8H,9H2,1-5H3 |
Clave InChI |
BYVPMGDPEAPUPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



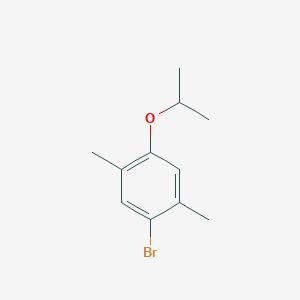
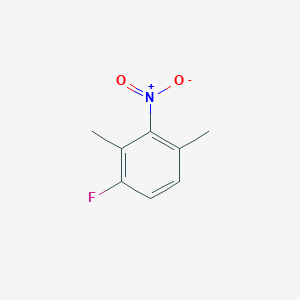
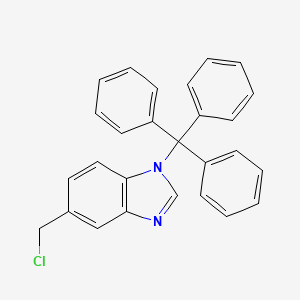
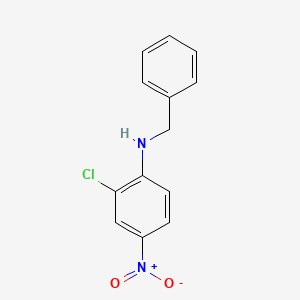
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)

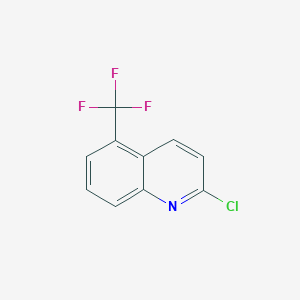
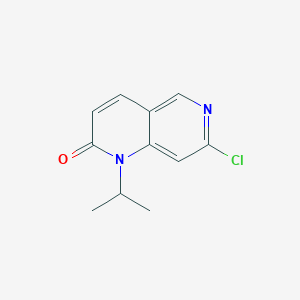
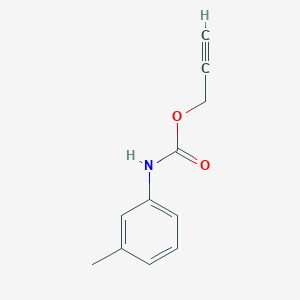
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
